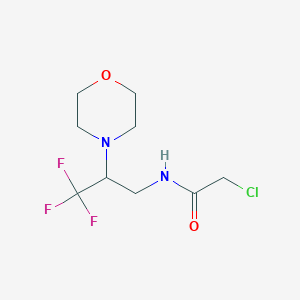

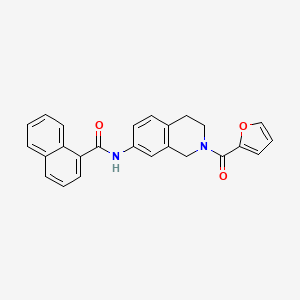

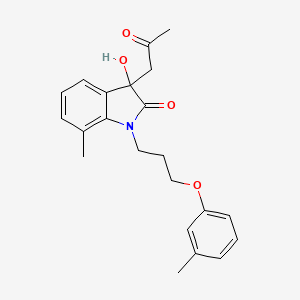

![molecular formula C18H23NO3 B3008903 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid CAS No. 425623-97-8](/img/structure/B3008903.png)

3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular and Crystal Structure Analysis

The molecular and crystal structure of a compound closely related to the one , 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been studied using X-ray structural examination. This compound is a product of the Diels-Alder reaction involving alloocimene and maleic or citraconic anhydrides, followed by ring opening with morpholine. The crystal structure is triclinic with specific lattice parameters and features two independent molecules within the unit cell. Both molecules exhibit an anti-conformation of the carboxylic group, which is stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen atom and the ketonic oxygen .

Synthesis Analysis

The synthesis of a functionalized cyclohexene skeleton, which is structurally similar to the target compound, has been achieved through a diastereoselective process. The synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a key intermediate in the production of GS4104, utilized L-serine as a starting material instead of the more commonly used (-)-shikimic acid or (-)-quinic acid. The synthesis involved key steps such as ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of the intermediates being confirmed by two-dimensional NMR studies .

Chemical Reactions Analysis

Although the specific chemical reactions of 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid are not detailed in the provided papers, the related compounds synthesized in the studies involve reactions such as the Diels-Alder reaction, ring-opening with amines, and ring-closing metathesis. These reactions are fundamental in constructing the cyclohexene core and introducing functional groups that define the final molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of similar compounds suggests that the physical properties such as solubility, melting point, and crystalline structure could be inferred based on the functional groups present and the overall molecular conformation. The chemical properties, including reactivity and stability, would be influenced by the presence of the carboxylic group, the substituted amine, and the cyclohexene ring system .

Scientific Research Applications

Molecular and Crystal Structure Studies

Research on compounds structurally related to 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid has involved examining their molecular and crystal structures. For instance, a study on 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, a product of the Diels-Alder reaction, provides insights into the crystallographic properties of such compounds (Mironova et al., 2012).

Synthesis Techniques and Applications

Various synthesis techniques have been explored for compounds similar to this compound. For example, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives has been achieved using compounds like cyclohexanone, demonstrating the diverse chemical reactivity and potential applications of such compounds in medicinal chemistry (Elkholy & Morsy, 2006).

Biocatalysis and Enzymatic Applications

Significant research has been conducted on the biocatalytic desymmetrization of related compounds, such as dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, to produce intermediates for synthesizing biologically active molecules. This research demonstrates the potential of using enzymatic processes in synthesizing complex molecules (Meissner et al., 2018).

Pharmaceutical Applications

Research into structurally similar compounds has led to the development of novel pharmaceutical intermediates. For example, the synthesis of enantiomerically and diastereomerically pure amino acid esters derived from cycloheptadiene is an important step in creating biologically active analogues, demonstrating the relevance of these compounds in drug development (Shireman & Miller, 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3,4-dimethyl-6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-12-10-15(16(18(21)22)11-13(12)2)17(20)19-9-8-14-6-4-3-5-7-14/h3-7,15-16H,8-11H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSJOPLRIITHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

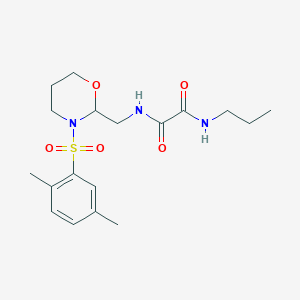

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

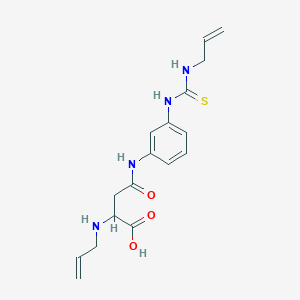

![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)

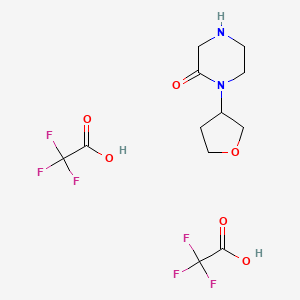

![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)